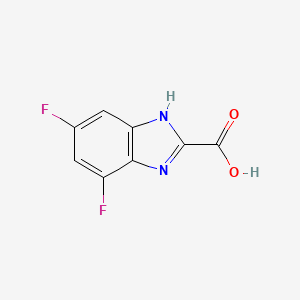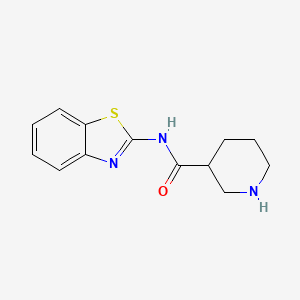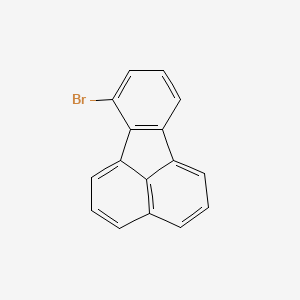
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin is a porphyrin derivative known for its unique structural and chemical properties. Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll. This particular compound features four phenyl groups substituted with three hydroxyl groups each, making it highly functional and versatile in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,4,5-trihydroxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid, and the mixture is refluxed for several hours. The resulting product is then purified using chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the porphyrin to its reduced form, which may have different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced porphyrin derivatives.
Substitution: Various substituted porphyrin compounds with different functional groups.
科学的研究の応用
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and photochemical reactions.
Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species (ROS) upon light irradiation.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and materials for environmental monitoring and energy storage
作用機序
The mechanism by which 5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the compound undergoes a photochemical reaction, producing singlet oxygen and other ROS. These reactive species can cause damage to cellular components, making the compound effective in applications such as photodynamic therapy (PDT) for cancer treatment .
類似化合物との比較
Similar Compounds
5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin: Similar in structure but with different hydroxyl group positions, affecting its chemical properties and reactivity.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Features methoxycarbonyl groups instead of hydroxyl groups, leading to different applications and reactivity.
Uniqueness
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin is unique due to its high number of hydroxyl groups, which enhance its solubility in water and its ability to participate in hydrogen bonding. This makes it particularly useful in biological and medical applications where solubility and reactivity are crucial .
特性
分子式 |
C44H30N4O12 |
|---|---|
分子量 |
806.7 g/mol |
IUPAC名 |
5-[10,15,20-tris(3,4,5-trihydroxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C44H30N4O12/c49-29-9-17(10-30(50)41(29)57)37-21-1-2-22(45-21)38(18-11-31(51)42(58)32(52)12-18)24-5-6-26(47-24)40(20-15-35(55)44(60)36(56)16-20)28-8-7-27(48-28)39(25-4-3-23(37)46-25)19-13-33(53)43(59)34(54)14-19/h1-16,45,48-60H |
InChIキー |
PBVSCMFWKYCGBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=C(C(=C6)O)O)O)C7=CC(=C(C(=C7)O)O)O)C8=CC(=C(C(=C8)O)O)O)C=C3)C9=CC(=C(C(=C9)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
![1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)









